![molecular formula C16H19N5O4 B2870097 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034466-57-2](/img/structure/B2870097.png)
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a triazine ring (a six-membered ring with three nitrogens and three carbons) and a benzodioxine ring (a ring structure containing two oxygens and a benzene ring). It also has functional groups such as a carboxamide group and a methoxy group .
Synthesis Analysis
While the exact synthesis route for this compound is not available, similar compounds are often synthesized via routes such as Schiff base reduction . This involves the reaction of primary amines or ammonia with carbonyl compounds to form Schiff bases, which are then reduced to secondary amines .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen in the triazine ring and the oxygen in the benzodioxine ring and methoxy group would likely result in a molecule with regions of varying electron density .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can participate in would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Researchers have synthesized novel heterocyclic compounds, including derivatives of the specified chemical compound, which demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) and displayed analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- A study on the design and synthesis of benzoxazine derivatives for 5-HT3 (serotonin-3) receptor antagonism highlighted the potential of such derivatives, including those related to the given chemical structure, in modulating serotonin-related activities (Kuroita et al., 1996).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the specified compound, have been synthesized and evaluated for cytotoxic activity. These compounds exhibited potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Anti-Depressant Properties
- A study on the discovery of new anti-depressants from structurally novel 5-HT3 receptor antagonists, which includes derivatives of the mentioned chemical structure, indicated potential anti-depressant-like activities in tested compounds (Mahesh et al., 2011).
Antimicrobial Activity
- Novel synthesis of derivatives related to the chemical compound showed that these compounds were screened for antimicrobial activity, demonstrating the compound's potential in antimicrobial applications (Badne et al., 2011).
Corrosion Inhibition
- Benzothiazole derivatives, including those structurally similar to the specified chemical, have been studied for their corrosion inhibiting effect against steel in acidic solutions, highlighting their potential in industrial applications (Hu et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-21(2)15-18-12(19-16(20-15)23-3)9-17-14(22)10-5-4-6-11-13(10)25-8-7-24-11/h4-6H,7-9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSHGUSTJRQWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C3C(=CC=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)
![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)
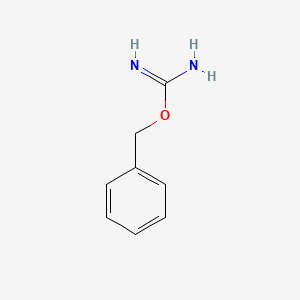
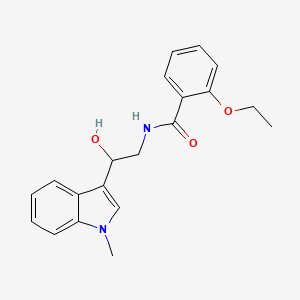
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)


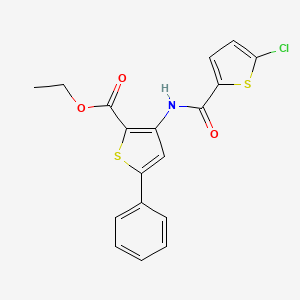
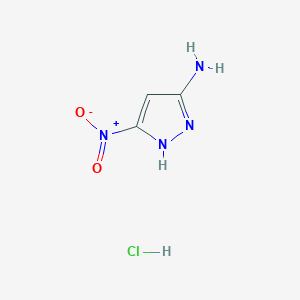
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)
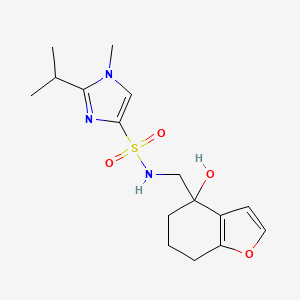
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)
